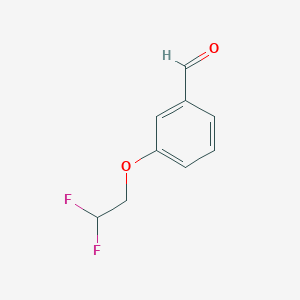![molecular formula C14H9ClFN3O B2773311 N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1445130-71-1](/img/structure/B2773311.png)
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy.
Wirkmechanismus
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and play a critical role in cancer cell survival and proliferation. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with chromatin and inhibiting the transcription of oncogenes. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has demonstrated efficacy in various cancer models, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is its selectivity for BET proteins, particularly BRD4. This selectivity reduces the risk of off-target effects and toxicity. Additionally, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has shown promising results in preclinical studies, suggesting that it has the potential to be developed into a novel cancer therapy. However, one limitation of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide.
Zukünftige Richtungen
There are several future directions for the development of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide as a cancer therapy. One potential direction is the combination of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide. Another potential direction is the development of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide analogs with improved solubility and pharmacokinetic properties. Finally, clinical trials are needed to determine the safety and efficacy of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide in humans.
Synthesemethoden
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-fluoronicotinic acid with thionyl chloride to form 6-fluoronicotinoyl chloride. This intermediate is then reacted with 2-chlorobenzyl cyanide to form N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has the potential to be developed into a novel cancer therapy.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-4-2-1-3-10(11)12(7-17)19-14(20)9-5-6-13(16)18-8-9/h1-6,8,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFLPARZDHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)

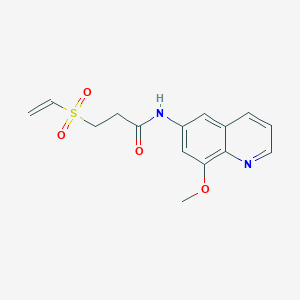
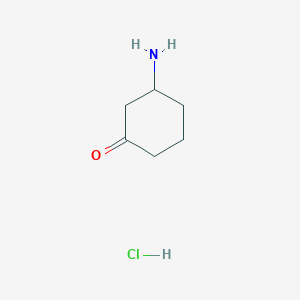
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
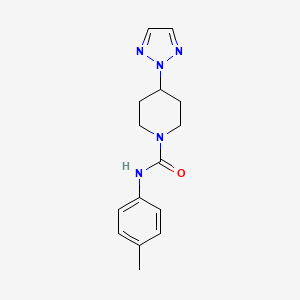
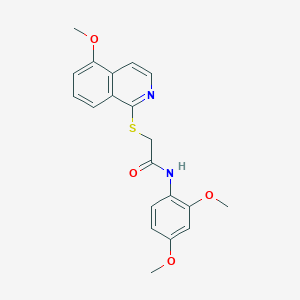
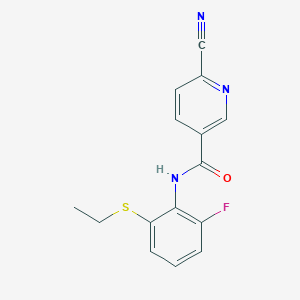
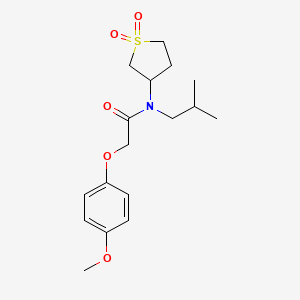
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
